Cas no 372963-43-4 (tert-Butyl N-3-Aminoadamant-1-ylcarbamate)
tert-Butyl N-3-Aminoadamant-1-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid,(3-aminotricyclo[3.3.1.13,7]dec-1-yl)-, 1,1-dimethylethyl ester (9CI)
- Tert-butyl N-(3-amino-1-adamantyl)carbamate
- EN300-6729056
- SCHEMBL15191498
- 372963-43-4
- tert-butyl N-(3-aminoadamantan-1-yl)carbamate
- tert-Butyl N-3-Aminoadamant-1-ylcarbamate
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- Inchi: 1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18)
- InChI Key: ORXKBGARESRNIZ-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC12CC3CC(CC(C3)(C1)N)C2)=O
Computed Properties
- Exact Mass: 266.199428076g/mol
- Monoisotopic Mass: 266.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 64.4Ų
tert-Butyl N-3-Aminoadamant-1-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T434370-50mg |
tert-Butyl N-[3-Aminoadamant-1-yl]carbamate |
372963-43-4 | 50mg |
$190.00 | 2023-05-17 | ||
| TRC | T434370-100mg |
tert-Butyl N-[3-Aminoadamant-1-yl]carbamate |
372963-43-4 | 100mg |
$351.00 | 2023-05-17 | ||
| TRC | T434370-250mg |
tert-Butyl N-[3-Aminoadamant-1-yl]carbamate |
372963-43-4 | 250mg |
$839.00 | 2023-05-17 | ||
| TRC | T434370-500mg |
tert-Butyl N-[3-Aminoadamant-1-yl]carbamate |
372963-43-4 | 500mg |
$1395.00 | 2023-05-17 | ||
| TRC | T434370-1g |
tert-Butyl N-[3-Aminoadamant-1-yl]carbamate |
372963-43-4 | 1g |
$ 3000.00 | 2023-09-05 | ||
| Enamine | EN300-6729056-0.05g |
tert-butyl N-(3-aminoadamantan-1-yl)carbamate |
372963-43-4 | 95% | 0.05g |
$226.0 | 2023-05-30 | |
| Enamine | EN300-6729056-0.1g |
tert-butyl N-(3-aminoadamantan-1-yl)carbamate |
372963-43-4 | 95% | 0.1g |
$337.0 | 2023-05-30 | |
| Enamine | EN300-6729056-0.25g |
tert-butyl N-(3-aminoadamantan-1-yl)carbamate |
372963-43-4 | 95% | 0.25g |
$481.0 | 2023-05-30 | |
| Enamine | EN300-6729056-0.5g |
tert-butyl N-(3-aminoadamantan-1-yl)carbamate |
372963-43-4 | 95% | 0.5g |
$758.0 | 2023-05-30 | |
| Enamine | EN300-6729056-1.0g |
tert-butyl N-(3-aminoadamantan-1-yl)carbamate |
372963-43-4 | 95% | 1g |
$971.0 | 2023-05-30 |
tert-Butyl N-3-Aminoadamant-1-ylcarbamate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on tert-Butyl N-3-Aminoadamant-1-ylcarbamate
Professional Introduction to tert-Butyl N-3-Aminoadamant-1-ylcarbamate (CAS No. 372963-43-4)
tert-Butyl N-3-Aminoadamant-1-ylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 372963-43-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of aadamantane core, which is known for its unique steric and electronic properties, making it a valuable scaffold in drug design. The carbamate functional group at the N-3 position introduces reactivity that can be exploited for further derivatization, while the tert-butyl moiety enhances lipophilicity and metabolic stability, crucial factors in drug development.
The adamantane structure, a tricyclic hydrocarbon with a cage-like framework, is renowned for its remarkable chemical stability and low reactivity. This inherent stability makes adamantane derivatives attractive candidates for applications where resistance to degradation is desired. In recent years, researchers have been exploring the potential of adamantane-based compounds in various therapeutic areas, including antiviral, anticancer, and neuroprotective treatments. The incorporation of an amine group at the 3-position of the adamantane ring in tert-butyl N-3-Aminoadamant-1-ylcarbamate allows for further functionalization, enabling the creation of novel bioactive molecules with tailored properties.
One of the most compelling aspects of tert-butyl N-3-Aminoadamant-1-ylcarbamate is its potential as a building block for more complex pharmacophores. The carbamate group is particularly versatile in medicinal chemistry, serving as a hinge region that can modulate binding interactions with biological targets. Recent studies have demonstrated that carbamate-containing compounds exhibit diverse biological activities, ranging from enzyme inhibition to receptor modulation. The combination of the rigid adamantane core and the flexible carbamate moiety in tert-butyl N-3-Aminoadamant-1-ylcarbamate suggests that it may possess unique pharmacological profiles suitable for addressing complex diseases.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of adamantane derivatives, including tert-butyl N-3-Aminoadamant-1-ylcarbamate. These computational tools allow researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds with high precision. By leveraging these technologies, scientists have been able to accelerate the discovery process and identify promising candidates for further experimental validation. The integration of machine learning algorithms has further enhanced the ability to predict biological activity based on structural features, enabling more efficient screening of compound libraries.
The synthesis of tert-butyl N-3-Aminoadamant-1-ylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of 1-adamantanamine, which is then reacted with tert-butyl carbamate under controlled conditions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to improve efficiency and selectivity. These methods not only enhance the scalability of production but also open up new avenues for structural diversification.
In the realm of drug discovery, tert-butyl N-3-Aminoadamant-1-ylcarbamate has shown promise as a scaffold for developing novel therapeutic agents. Its unique structural features make it an ideal candidate for targeting enzymes and receptors involved in critical biological pathways. For instance, studies have indicated that adamantine derivatives can interact with viral proteases, making them potential candidates for antiviral therapies. Additionally, the rigid framework of adamantine compounds has been exploited in designing neuroprotective agents aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The versatility of tert-butyl N-3-Aminoadamant-1-ylcarbamate extends beyond its applications in drug development; it also serves as a valuable tool in biochemical research. Researchers utilize this compound to study enzyme mechanisms, probe protein-ligand interactions, and develop novel biomimetic catalysts. The stability of the adamantane core allows for repeated use in experimental settings without significant degradation, making it an indispensable resource in laboratory investigations.
As our understanding of biological systems continues to evolve, so does our appreciation for the role of specialized compounds like tert-butyl N-3-Aminoadamant-1-ylcarbamate. Emerging technologies such as CRISPR-Cas9 gene editing and mRNA therapeutics are expanding the scope of drug development, creating new opportunities for therapeutic intervention. Compounds like this one are being explored as components in next-generation treatments designed to address complex genetic disorders and chronic diseases.
The future prospects for tert-butyl N-3-Aminoadamant-1-yIcarbamate are bright, driven by ongoing research efforts aimed at unlocking its full potential. Collaborative initiatives between academia and industry are fostering innovation in synthetic chemistry and drug discovery pipelines. These partnerships are essential for translating laboratory findings into viable therapeutic solutions that can improve patient outcomes worldwide.
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